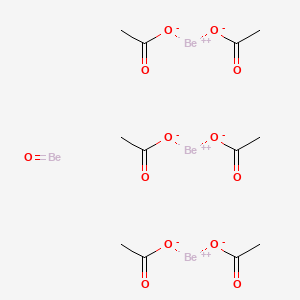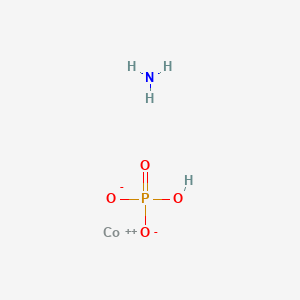
H-Tyr-D-Arg-Phe-Sar-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-D-Arg-Phe-Sar-OH is a synthetic tetrapeptide composed of tyrosine, D-arginine, phenylalanine, and sarcosine. This compound is known for its potent opioid activity, primarily due to its high affinity for opioid receptors. It has been studied for its analgesic properties and potential therapeutic applications in pain management.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Tyr-D-Arg-Phe-Sar-OH is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of tyrosine to a solid resin support.
Sequential addition of amino acids: D-arginine, phenylalanine, and sarcosine are sequentially added to the growing peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-D-Arg-Phe-Sar-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure and activity.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Various reagents can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
H-Tyr-D-Arg-Phe-Sar-OH has several scientific research applications, including:
Pain Management: Due to its potent opioid activity, it is studied for its potential as an analgesic.
Opioid Receptor Studies: It is used to study the binding affinity and selectivity of opioid receptors.
Enzyme Inhibition: The compound has been investigated for its inhibitory effects on enkephalin-degrading enzymes.
Drug Development: It serves as a lead compound for developing new analgesic drugs with improved properties.
Mécanisme D'action
H-Tyr-D-Arg-Phe-Sar-OH exerts its effects primarily through high affinity binding to opioid receptors, particularly the μ-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain signaling, leading to analgesic effects. Additionally, the compound’s inhibitory effects on enkephalin-degrading enzymes contribute to its prolonged activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-D-Arg-Phe-Gly-OH: Another tetrapeptide with similar opioid activity but different pharmacokinetic properties.
H-Tyr-D-Ala-Phe-Gly-OH: A related compound with variations in receptor affinity and enzymatic stability.
Uniqueness
H-Tyr-D-Arg-Phe-Sar-OH is unique due to its high opioid receptor affinity and prolonged analgesic effects. Its structural modifications, such as the inclusion of sarcosine, enhance its stability and activity compared to similar compounds .
Propriétés
Formule moléculaire |
C27H37N7O6 |
|---|---|
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C27H37N7O6/c1-34(16-23(36)37)26(40)22(15-17-6-3-2-4-7-17)33-25(39)21(8-5-13-31-27(29)30)32-24(38)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,35H,5,8,13-16,28H2,1H3,(H,32,38)(H,33,39)(H,36,37)(H4,29,30,31)/t20-,21+,22-/m0/s1 |
Clé InChI |
WASWOPUPHSYARB-BDTNDASRSA-N |
SMILES isomérique |
CN(CC(=O)O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CN(CC(=O)O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


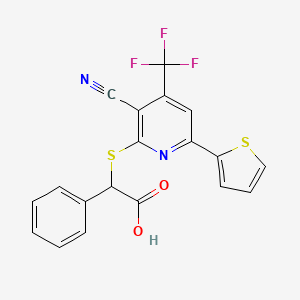
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
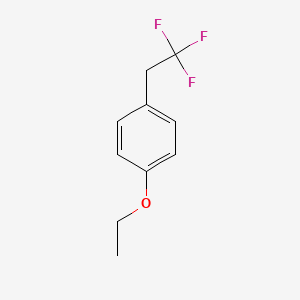
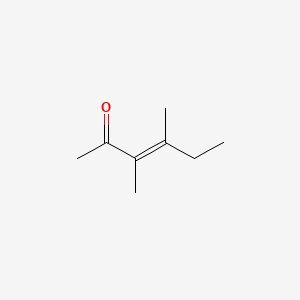

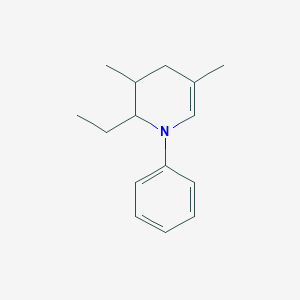
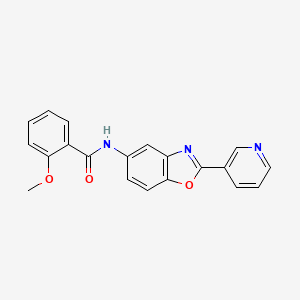
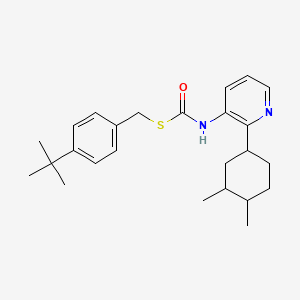
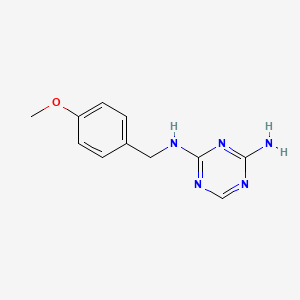
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
